![molecular formula C36H40N2O7 B1245331 Aestivophoenin B](/img/structure/B1245331.png)
Aestivophoenin B
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Overview
Description
Aestivophoenin B is a natural product found in Kitasatospora purpeofusca with data available.
Scientific Research Applications
Enhanced Delivery of Herbal Anticancer Agents
Aestivophoenin B, along with other compounds, has been noted in research focusing on enhancing the delivery of herbal anticancer drugs like aloe-emodin. Studies have explored the use of liquid crystalline nanoparticles to improve the water solubility and anticancer utility of such drugs (Freag et al., 2016).
Neuroprotective Activities
Research into the neuroprotective activities of various substances has identified Aestivophoenin B as a potential agent. This compound, alongside others, has been reported to offer protection against glutamate toxicity, a factor in brain ischemia injury (Kim et al., 1999).
Antitumor Properties
Aestivophoenin B, in the context of aloe-emodin, has been studied for its antineoplastic properties on melanoma cells. Investigations have demonstrated that such compounds can inhibit cell proliferation and invasion, stimulate differentiation, and potentially serve as effective agents in cancer therapy (Tabolacci et al., 2010).
Antioxidant and Wound Healing Properties
In the realm of ethnopharmacology, Aestivophoenin B, as part of the Aloe vera composition, has been evaluated for its antioxidant and wound healing properties. Studies indicate its potential in healing and mitigating oxidative damage in various biological systems (Rodrigues et al., 2018).
Enhancing Radiation Effects in Cancer Therapy
Research has also delved into the potential of Aestivophoenin B-related compounds in enhancing the effects of radiation therapy in cancer treatment. This includes the ability to inhibit proliferation, induce cell cycle arrest, and stimulate apoptosis in cancer cells (Luo et al., 2014).
Specific Anticancer Agent
Aestivophoenin B has been associated with specific anticancer activities, particularly against neuroectodermal tumors. Its selectivity and unique mode of action underline its potential as a novel antitumor drug (Pecere et al., 2000).
Anti-Inflammatory and Immunomodulatory Activities
The compound has been examined for its anti-inflammatory and immunomodulatory activities, especially in the context of adipocytes and macrophages. This includes the modulation of inflammatory cytokines and signaling pathways (Park Mi Young, 2017).
properties
Product Name |
Aestivophoenin B |
---|---|
Molecular Formula |
C36H40N2O7 |
Molecular Weight |
612.7 g/mol |
IUPAC Name |
[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 7-benzoyl-5,9-bis(3-methylbut-2-enyl)-10H-phenazine-1-carboxylate |
InChI |
InChI=1S/C36H40N2O7/c1-20(2)14-15-24-18-25(32(40)23-10-7-6-8-11-23)19-28-29(24)37-30-26(12-9-13-27(30)38(28)17-16-21(3)4)35(43)45-36-34(42)33(41)31(39)22(5)44-36/h6-14,16,18-19,22,31,33-34,36-37,39,41-42H,15,17H2,1-5H3/t22-,31-,33+,34+,36-/m0/s1 |
InChI Key |
ISXDPWVSFUTKTJ-FOZKTZISSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC(=O)C2=C3C(=CC=C2)N(C4=CC(=CC(=C4N3)CC=C(C)C)C(=O)C5=CC=CC=C5)CC=C(C)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C2=C3C(=CC=C2)N(C4=CC(=CC(=C4N3)CC=C(C)C)C(=O)C5=CC=CC=C5)CC=C(C)C)O)O)O |
synonyms |
aestivophoenin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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